(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-4-3-5-14-6-11/h3-6,10,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPYIQYXNAQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in catalysis and other industrial chemical processes.
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Core Structural Analog: (6-Isobutylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Structure: Shares a pyridin-3-yl methanone core but replaces the azetidine ring with a piperidine group. The sulfonyl group is attached to a phenyl ring rather than an isobutyl chain.
- Key Differences: Ring Size: Piperidine (6-membered) vs. Substituent Position: The sulfonyl group in this analog is para to a pyrazolo-pyrimidine moiety, enabling interactions with larger binding pockets (e.g., TLR7-9 antagonism) .
Heterocyclic Analog: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Structure : Contains a morpholine and tetrahydropyrazolo-pyridine system linked to azetidine.
- Key Differences :
- Substituent Complexity : The additional morpholine and pyrazolo-pyridine groups increase molecular weight (~500 g/mol vs. ~300 g/mol for the target compound).
- Pharmacophore Diversity : The carbonitrile group in this analog may enhance polar interactions compared to the sulfonyl group in the target compound.
- Biological Relevance : This compound is explicitly designed as a TLR7-9 antagonist, highlighting the therapeutic versatility of azetidine-containing scaffolds .
Pyridine-Based Analog: (2-Butyl-5-iodo-4-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone
- Structure : Features a pyridine core with iodine and methoxyphenyl substituents.
- Synthetic Utility: Iodo-substituted pyridines are intermediates for cross-coupling reactions, whereas the target compound’s sulfonyl group may limit further derivatization .
Simpler Pyridine Derivative: 3-Acetylpyridine
- Structure : A basic pyridine derivative with an acetyl group at the 3-position.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Azetidine vs. Piperidine : Azetidine’s smaller ring size may improve membrane permeability but reduce binding affinity compared to piperidine-containing analogs .
- Sulfonyl Group Impact: The isobutylsulfonyl group enhances solubility and metabolic stability relative to acetyl or amino groups in simpler pyridines .
- Therapeutic Potential: Structural parallels to TLR7-9 antagonists suggest the target compound could be optimized for autoimmune diseases, though empirical validation is needed .
Biological Activity
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule notable for its unique structural features, which include an azetidine ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.36 g/mol. The presence of the isobutylsulfonyl group enhances its reactivity and biological activity, making it a subject of various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.36 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Isobutylsulfonyl Group : Sulfonylation is performed using isobutylsulfonyl chloride under basic conditions.
- Attachment of the Pyridine Ring : This step involves coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.
Biological Activity
The biological activity of this compound has been evaluated through various pharmacological assays. Key findings include:
Pharmacological Assays
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, with the compound showing efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, likely through modulation of inflammatory pathways.
- Enzyme Inhibition : Research suggests that it may act as an inhibitor of specific enzymes involved in disease processes.
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways, influencing processes such as cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells in vitro, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
- Enzyme Interaction Studies : In vitro assays showed that the compound inhibits specific kinases involved in cell signaling pathways, providing insight into its mechanism for anticancer activity .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Isobutylsulfonyl)-2-pyridinone | Contains a pyridine ring and sulfonamide | Exhibits different pharmacological properties |
| 3-(Butanesulfonyl)azetidine | Similar azetidine core but different sulfonic group | May have enhanced solubility |
| Pyridin-2-carboxamide | Pyridine derivative with carboxamide functional group | Different reactivity profile |
Q & A
Q. What are the optimal synthetic routes for (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Acylation of azetidine with pyridine-3-carbonyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Sulfonylation using isobutylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the isobutylsulfonyl group .
- Critical Conditions :
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the azetidine, pyridine, and sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the azetidine and pyridine moieties?
- Methodological Answer :
- Coupling Agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (Ethyl Dimethylaminopropyl Carbodiimide) to activate the carbonyl group for efficient amide bond formation .
- Solvent Optimization : Switch from DCM to DMF to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for sulfonamide-containing azetidine derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular activity (e.g., cytotoxicity in cancer cell lines) to confirm target engagement .
- Assay Condition Optimization : Adjust pH (6.5–7.5) and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize artifacts .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins (e.g., kinases or GPCRs), focusing on sulfonyl-pyridine interactions .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to identify key residues .
- QSAR Modeling : Corrogate substituent effects (e.g., isobutyl vs. methylsulfonyl) on activity using descriptors like logP and polar surface area .
Notes on Data Limitations
- Direct experimental data for This compound are limited in the literature. The above methodologies are extrapolated from structurally analogous compounds (e.g., methylsulfonyl piperidines , isopropylsulfonyl azetidines , and trifluoromethyl oxadiazoles ).
- Researchers should validate these approaches with pilot studies and iterative optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
